molecular formula C14H14O4 B8399428 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxycyclohex-2-en-1-one CAS No. 89240-04-0

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxycyclohex-2-en-1-one

Cat. No. B8399428
CAS RN: 89240-04-0
M. Wt: 246.26 g/mol
InChI Key: XYFYNFNPCKRZHA-UHFFFAOYSA-N
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Patent
US04511391

Procedure details

5-(3,4-Ethylenedioxyphenyl)-3-hydroxycyclohex-2-en-1-one was prepared from 1-(3,4-ethylenedioxyphenyl)but-1-en-3-one and diethyl malonate following essentially the same procedure as that described in Example 1 part (ii). The product was obtained as a crystalline solid, mp 188° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:10][O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:4][C:3]=2[O:2]1.C(OCC)(=O)[CH2:17][C:18](OCC)=[O:19]>>[CH2:1]1[CH2:10][O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:11]3[CH2:17][C:18](=[O:19])[CH:14]=[C:13]([OH:15])[CH2:12]3)=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(C=CC2OC1)C=CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained as a crystalline solid, mp 188° C.

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2OC1)C1CC(=CC(C1)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.